1-(2-Amino-4-bromophenyl)-2-chloroethanone
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Overview
Description
1-(2-Amino-4-bromophenyl)-2-chloroethanone is an organic compound with the chemical formula C8H8BrNO. It is a solid, typically appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .
Preparation Methods
1-(2-Amino-4-bromophenyl)-2-chloroethanone is typically synthesized through chemical synthesis. . The exact synthetic routes and industrial production methods may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Amino-4-bromophenyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-bromophenyl)-2-chloroethanone has several scientific research applications, including:
Biology: It has applications in drug research and can be used as a functional group in drug molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for further research in medicinal chemistry.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-4-bromophenyl)-2-chloroethanone exerts its effects involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the compound’s application and the biological context in which it is used. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
1-(2-Amino-4-bromophenyl)-2-chloroethanone can be compared with other similar compounds, such as:
2-Amino-2-(4-bromophenyl)ethan-1-ol: This compound has a similar structure but differs in its functional groups and chemical properties.
1-(2-Amino-4-bromophenyl)ethanone: This compound is closely related and shares similar chemical properties and applications.
Properties
Molecular Formula |
C8H7BrClNO |
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Molecular Weight |
248.50 g/mol |
IUPAC Name |
1-(2-amino-4-bromophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7BrClNO/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3H,4,11H2 |
InChI Key |
YSWJPPKANFSCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=O)CCl |
Origin of Product |
United States |
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